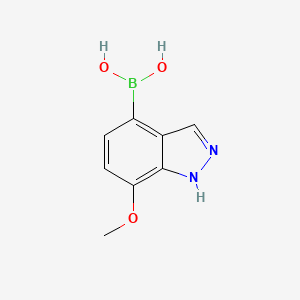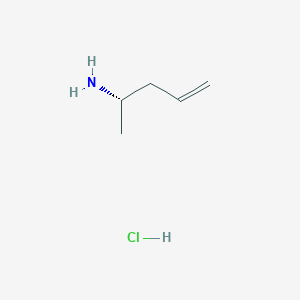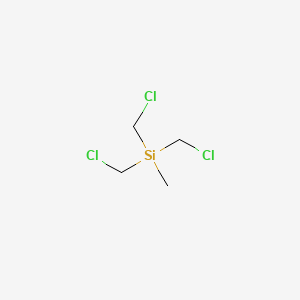![molecular formula C16H15K2O6P B6307374 dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate CAS No. 1215458-81-3](/img/structure/B6307374.png)
dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate
カタログ番号:
B6307374
CAS番号:
1215458-81-3
分子量:
412.46 g/mol
InChIキー:
HEALLMWKCWPRPA-UHFFFAOYSA-L
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Applications in Food Preservation and Safety
- Food and Beverage Preservation: Sodium benzoate and potassium sorbate, related to the benzoate family, have been extensively used as preservatives to inhibit microbial growth in food and beverages. While concerns over safety and potential health effects exist, such as the reaction of benzoate with ascorbic acid forming benzene, a carcinogen, these compounds continue to play a crucial role in extending the shelf life of products. The clinical applications of sodium benzoate in treating metabolic disorders highlight the dual role of these compounds in both preservation and therapeutic contexts (Piper & Piper, 2017).
Therapeutic Applications
- Anti-inflammatory and Cancer Therapeutics: CAPE, a derivative of caffeic acid found in propolis, has been researched for its therapeutic potentials in inflammation and cancer. Its action on various molecular targets such as nuclear factor-κB, tissue necrosis factor-α, and cyclooxygenase-2, suggests potential for clinical application in treating these conditions. The review emphasizes the need for clinical trials to explore the efficacy and safety of CAPE in human subjects (Murtaza et al., 2014).
Environmental Impact and Safety
- Environmental Relevance of Phosphonates: Organophosphonates, including those related to the compound of interest, have been studied for their environmental relevance, biodegradability, and removal in wastewater treatment plants. Despite their stability against biological degradation, these compounds can be removed with high efficiency in treatment plants that employ chemical phosphate precipitation. The review suggests cautious use of phosphonates due to their potential contribution to eutrophication and interference with phosphate precipitation in wastewater treatment processes (Rott, Steinmetz, & Metzger, 2018).
Analytical and Industrial Applications
- Polymer Degradation: The use of esters of H-phosphonic and phosphoric acids in the degradation of polymers such as polyurethanes, polycarbonates, and polyamides presents a pathway for the recycling and repurposing of polymer wastes. This approach highlights the potential of phosphonate esters in contributing to environmental sustainability by offering methods for the chemical recycling of plastics (Mitova et al., 2013).
特性
IUPAC Name |
dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O6P.2K/c1-21-16(17)15-13(11-10-12-6-3-2-4-7-12)8-5-9-14(15)22-23(18,19)20;;/h2-9H,10-11H2,1H3,(H2,18,19,20);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEALLMWKCWPRPA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1OP(=O)([O-])[O-])CCC2=CC=CC=C2.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15K2O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Chloro-6-methyl-pyridine-3-sulfonic acid methylamide
Cat. No.: B6307292
CAS No.: 1864171-93-6
4-Fluoro-2-isopropoxy-1-methoxybenzene
Cat. No.: B6307300
CAS No.: 1369942-74-4
2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid
Cat. No.: B6307311
CAS No.: 1862821-83-7
5-t-Butyl-thiophene-2-sulfonic acid methylamide, 95%
Cat. No.: B6307322
CAS No.: 1862725-62-9




![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)
![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)


![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)



![2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride](/img/structure/B6307392.png)
